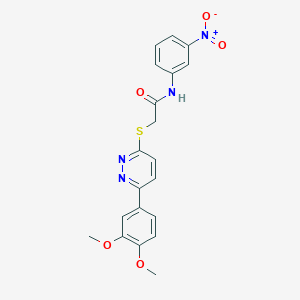

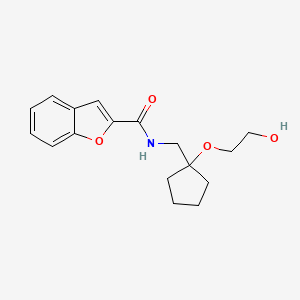

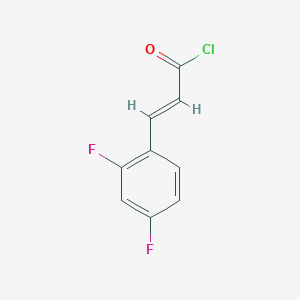

![molecular formula C14H13N5 B2429292 N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine CAS No. 147225-68-1](/img/structure/B2429292.png)

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]amine, commonly known as NBT, is an amine-based compound that has been widely used in scientific research applications in recent years. NBT is a useful reagent for many scientific purposes, such as the synthesis of organic compounds and the detection of enzyme activity. It has been studied extensively for its biochemical and physiological effects and its potential to be used in lab experiments.

科学的研究の応用

Angiotensin-II Receptor Antagonists

The compound has been investigated as a new class of angiotensin-II receptor antagonists. These molecules play a crucial role in regulating blood pressure and cardiovascular function. By targeting angiotensin receptors, researchers aim to develop effective antihypertensive drugs that modulate the renin-angiotensin system .

Energetic Materials

While not widely explored, tetrazole derivatives have potential as energetic materials. For instance, the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole demonstrated good detonation properties and moderate sensitivities, making it a promising candidate for high-performance energetic applications .

Nitrogen-Rich Energetic Salts

Tetrazoles, including the compound , exhibit excellent thermal stability and high nitrogen content. Researchers have employed them as precursors to nitrogen-rich energetic salts. These materials find use in propellants, explosives, and pyrotechnics .

Partial Agonists of GPR109a Receptors

By replacing the carboxyl group with a tetrazole ring, scientists have obtained compounds that act as partial agonists of the GPR109a receptors. These compounds avoid the side effects associated with nicotinic acid and may have therapeutic potential beyond hypertension management .

Solid Phase Peptide Synthesis (SPPS)

The compound’s N-H group can be protected with a trityl group during solid-phase peptide synthesis. This protection strategy prevents undesired side reactions, allowing for efficient peptide assembly .

Antioxidant and Antibacterial Properties

Although not explicitly mentioned in the literature, tetrazole-based compounds often exhibit antioxidant properties. Additionally, the synthesized analogs may possess antibacterial activity, which warrants further investigation .

作用機序

Target of Action

The compound N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine, also known as (2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanamine, is a new class of angiotensin-II receptor antagonists . Angiotensin-II receptors play a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

As an angiotensin-II receptor antagonist, this compound works by blocking the action of angiotensin-II, a hormone that causes blood vessels to constrict (narrow). By blocking the receptors that angiotensin-II binds to, the compound prevents the hormone from having its effects, leading to the relaxation and dilation (widening) of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. By blocking the angiotensin-II receptor, the compound disrupts the RAS, leading to a decrease in blood pressure .

特性

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRSXEHFQCQDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

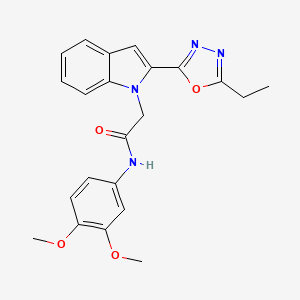

![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

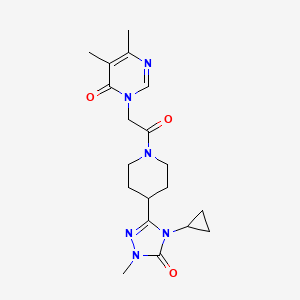

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)

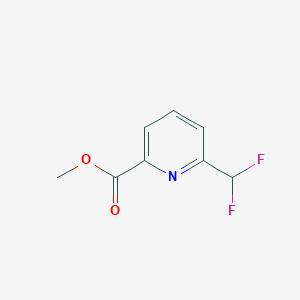

![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)